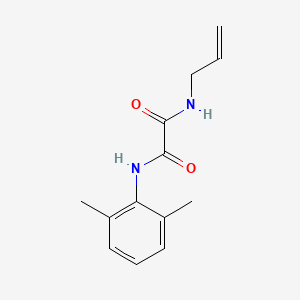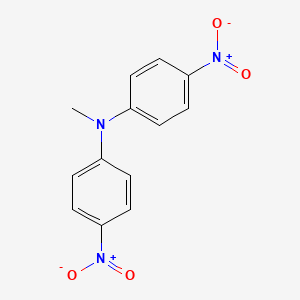![molecular formula C28H23ClN2O2 B4954006 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B4954006.png)
3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be prepared through a specific synthesis method.
Mécanisme D'action
The mechanism of action of 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes involved in the inflammatory and cancer pathways. It may also induce apoptosis in cancer cells and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. However, its limitations include its high cost and limited availability, which may restrict its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its synthesis method and reduce its cost, as well as to improve its bioavailability and pharmacokinetic properties.
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. Studies have shown that it has anti-inflammatory, anti-tumor, and anti-cancer properties, and it may also have therapeutic potential for neurodegenerative diseases. Further research is needed to explore its mechanism of action, molecular targets, and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2,2-diphenylpropanoyl chloride in the presence of a catalyst such as triethylamine. The resulting compound is then treated with thionyl chloride to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-chloro-N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-chloro-N-[4-(2,2-diphenylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O2/c1-28(21-10-4-2-5-11-21,22-12-6-3-7-13-22)27(33)31-25-17-15-24(16-18-25)30-26(32)20-9-8-14-23(29)19-20/h2-19H,1H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPODWPINKDRMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4953927.png)

![N~2~-(2-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953938.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4953942.png)
![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4953948.png)


![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4953971.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}-4-nitrobenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B4953979.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953995.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine](/img/structure/B4953996.png)
